N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-13-21-16(23(28)24-14-4-5-19-20(9-14)33-12-32-19)10-17(18-3-2-7-31-18)25-22(21)27(26-13)15-6-8-34(29,30)11-15/h2-5,7,9-10,15H,6,8,11-12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHXONOUFKBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5)C6CCS(=O)(=O)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with potential pharmacological properties. This article aims to summarize its biological activity based on available literature, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines multiple heterocyclic rings, which is often associated with diverse biological activities. The molecular formula is with a molecular weight of approximately 373.44 g/mol. Its structural components include:
- Benzo[d][1,3]dioxole : Known for its role in various biological activities.
- Tetrahydrothiophene : Contributes to the compound's potential reactivity and interaction with biological targets.
- Furan moiety : Often associated with antioxidant properties.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The proposed mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, leading to increased apoptosis rates in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that similar pyrazole derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Neuroprotective Effects
There is emerging evidence that compounds containing the pyrazolo[3,4-b]pyridine scaffold may exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Such effects are particularly relevant in the context of neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of related pyrazolo compounds on human breast cancer cells (MCF-7), researchers found that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, suggesting a promising therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrazolo framework through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole and furan groups via electrophilic aromatic substitution.
- Final carboxamide formation through coupling reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate high activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The compound's structural features suggest potential as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In silico docking studies have indicated that similar compounds can effectively bind to COX enzymes, suggesting a pathway for further investigation into their anti-inflammatory properties .
Synthesis and Derivatives
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized through multi-step reactions involving the condensation of various precursors. The synthesis typically includes:
- Formation of the pyrazolo-pyridine framework.
- Introduction of the benzo[d][1,3]dioxole and furan groups via electrophilic aromatic substitution.
- Final modifications to introduce the carboxamide functional group.
These synthetic routes are crucial for optimizing the yield and purity of the compound for biological testing .
Antibacterial Screening
In a study focusing on pyrazole derivatives, compounds were screened for antibacterial activity using agar diffusion methods. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antibacterial agents .
Anti-inflammatory Research
A recent investigation into related pyrazole compounds demonstrated their efficacy in reducing inflammation in animal models. The study utilized histological analysis to assess tissue damage and inflammatory markers post-treatment, showing significant reductions compared to control groups .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step procedures, including coupling reactions, cyclization, and functional group modifications. Key steps include:
- Coupling of benzo[d][1,3]dioxole derivatives with tetrahydrothiophene-1,1-dioxide intermediates under anhydrous conditions (e.g., tetrahydrofuran as solvent).
- Controlled cyclization of pyrazolo[3,4-b]pyridine cores using catalysts like Pd(OAc)₂ to ensure regioselectivity .
- Temperature and pH control (e.g., 60–80°C, pH 7–8) to maximize yields (70–85%) and purity (>95%) .
- Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions, particularly for the pyrazole and benzodioxole moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, error <2 ppm) .
- X-ray crystallography to resolve spatial arrangements of the tetrahydrothiophene-dioxide and furan groups, critical for understanding reactivity .
Q. How can initial biological screening be designed to assess its therapeutic potential?
- In vitro assays : Test against kinase targets (e.g., PI3K, JAK2) using ATP-competitive binding assays .
- Cellular cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structural modifications improve target selectivity while minimizing off-target effects?
- Replace the furan-2-yl group with bioisosteres like thiophene or pyridine to modulate electronic properties and binding affinity .
- Introduce chiral centers in the tetrahydrothiophene-dioxide moiety via asymmetric synthesis (e.g., chiral ligands in Pd-catalyzed reactions) to explore enantiomer-specific activity .
- Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets and guide substituent optimization .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Validate assay conditions : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays to identify confounding factors like membrane permeability .
- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites in cell lysates that may explain discrepancies .
- Cross-validate with structural analogs : Test derivatives lacking the benzodioxole group to isolate contributions of specific moieties to activity .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity risks .
- MD simulations (GROMACS) to model plasma protein binding (e.g., albumin) and half-life .
- Quantum mechanical calculations (DFT) to evaluate redox potentials of the benzodioxole group, predicting susceptibility to oxidative metabolism .
Q. How can crystallographic data inform formulation strategies for improved bioavailability?
- Analyze crystal packing : Identify hydrogen-bonding networks (e.g., between carboxamide and tetrahydrothiophene-dioxide groups) that influence solubility .
- Co-crystallization with excipients : Test cyclodextrins or polyethylene glycols to enhance aqueous solubility via inclusion complexes .
- Polymorph screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates .
Methodological Considerations
- Controlled reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) are critical to avoid side reactions .
- Tandem LC-MS/NMR enables real-time monitoring of synthetic intermediates .
- Data contradiction resolution requires orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
